1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
The compound “1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione” appears to contain a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and agriculture .
Molecular Structure Analysis
The molecular structure would consist of a pyrazole ring attached to a trifluorobutane dione. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the trifluorobutane dione would be a four-carbon chain with three fluorine atoms attached to one of the carbons and two carbonyl groups at the 1 and 3 positions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the pyrazole ring would likely influence properties such as polarity, boiling point, melting point, and solubility .Scientific Research Applications
Synthesis and Derivative Formation
- Regioselective Synthesis : The compound has been used in the regioselective synthesis of fluorinated pyrazole derivatives, showcasing its versatility in forming N-per(poly)fluorophenyl-5-methyl(or thien-2-yl)-3-trifluoromethylpyrazoles and related compounds (Song & Zhu, 2001).
- Modified Synthesis Methods : It also plays a role in the modified methods for synthesizing N-substituted (1H-pyrazolyl)propane-1,3-diones and polyfluorobutane-1,3-diones, highlighting its utility in producing diverse chemical structures (Taydakov & Krasnosel’sky, 2011).
Spectroscopic and Photopolymerization Applications
- Fluorescent Probe for Cationic Photopolymerization : The compound has been evaluated as a fluorescent probe for monitoring cationic photopolymerization processes. Its ability to shift fluorescence spectrum during polymerization makes it a valuable tool in real-time monitoring of these processes (Ortyl et al., 2014).
Luminescent Material Development
- Europium Complex Formation for LEDs : A derivative of the compound, when coordinated with europium ion, has been used to create red emission LEDs. This application demonstrates its potential in the field of advanced materials and lighting technologies (Liu et al., 2013).
Antitumor Activity and Molecular Docking
- Potential in Antitumor Evaluation : Derivatives of the compound have shown potential in antitumor activity, with one specific derivative exhibiting broad spectrum antitumor activity. This highlights its potential in medicinal chemistry and drug development (Al-Suwaidan et al., 2015).
Other Chemical Syntheses
- Diverse Chemical Syntheses : The compound's derivatives have been synthesized for various applications, such as in the creation of novel diazene compounds with antifungal activity and the formation of various luminescent complexes, showing its broad utility in chemical synthesis (Sareen et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-14-5-6(4-13-14)7(15)3-8(16)9(10,11)12/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTDLJFJINBGQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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